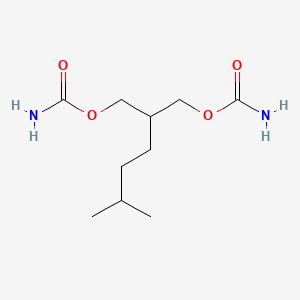
1,3-Propanediol, 2-isopentyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-isopentyl-, dicarbamate: is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-isopentyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-isopentyl-1,3-propanediol with a suitable carbamate precursor . Another method involves the controlled action of phosgene on 2-isopentyl-1,3-propanediol to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation in standard reactors capable of sustaining high pressures. The final reaction involves the conversion of the intermediate dichlorocarbonate derivative to the dicarbamate using anhydrous ammonia or aqueous ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-isopentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1,3-Propanediol, 2-isopentyl-, dicarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-isopentyl-, dicarbamate involves its interaction with molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. Additionally, it may interact with voltage-gated ion channels, such as sodium (Na+) and potassium (K+) channels, influencing their activity .
Comparison with Similar Compounds
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: A carbamylated derivative of propanediol used as an anxiolytic and sedative.
Carisbamate: An anticonvulsant with a similar mechanism of action.
Uniqueness: 1,3-Propanediol, 2-isopentyl-, dicarbamate is unique due to its specific molecular structure and its ability to modulate both GABA receptors and ion channels. This dual mechanism of action distinguishes it from other similar compounds, which may primarily target only one type of receptor or channel .
Properties
CAS No. |
25462-26-4 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-5-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)3-4-8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
DOJDFJNRVHUVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















